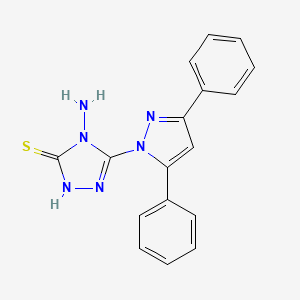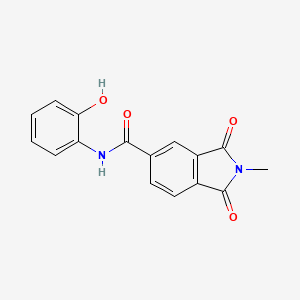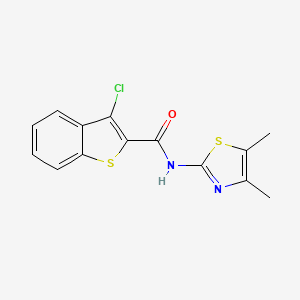
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide, also known as GW 501516 or Cardarine, is a synthetic drug that has been extensively studied for its potential use in treating various diseases and conditions. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been found to have a number of beneficial effects on metabolism, endurance, and cardiovascular health.
作用機序
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 works by binding to and activating the PPARδ receptor. This receptor is found in various tissues throughout the body, including muscle, adipose tissue, and the liver. When activated, the PPARδ receptor increases the expression of genes involved in metabolism, energy production, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has a number of biochemical and physiological effects on the body. These include:
1. Increased Fat Metabolism: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been shown to increase the expression of genes involved in fat metabolism, leading to increased fat oxidation and reduced body fat.
2. Improved Insulin Sensitivity: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to improve insulin sensitivity in animal studies, reducing the risk of type 2 diabetes.
3. Increased Endurance: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to increase endurance and physical activity capacity by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.
4. Improved Cardiovascular Health: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been shown to improve cardiovascular health by reducing inflammation and improving lipid metabolism.
実験室実験の利点と制限
One advantage of using N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 in lab experiments is its well-defined mechanism of action. Its effects on metabolism and cardiovascular health are well-studied and understood. However, one limitation is that its long-term effects on human health are still unknown, as it has not been extensively studied in humans.
将来の方向性
1. Cancer Treatment: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to have anti-tumor effects in animal studies and may have potential as a cancer treatment.
2. Neurodegenerative Diseases: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been shown to have neuroprotective effects in animal studies and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Muscle Wasting: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to increase muscle mass and reduce muscle wasting in animal studies and may have potential as a treatment for muscle wasting diseases.
4. Anti-Aging: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to have anti-aging effects in animal studies and may have potential as an anti-aging therapy.
In conclusion, N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide, or N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516, is a synthetic drug that has been extensively studied for its potential use in treating various diseases and conditions. Its mechanism of action, biochemical and physiological effects, and potential future applications make it a promising area of research. However, its long-term effects on human health are still unknown and require further study.
合成法
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 was first synthesized in the 1990s by a team of researchers at GlaxoSmithKline. The synthesis method involves the use of various chemical reagents and solvents to create the final product. The exact details of the synthesis method are proprietary and have not been disclosed to the public.
科学的研究の応用
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been extensively studied for its potential use in treating various diseases and conditions. It has been found to have a number of beneficial effects on metabolism, endurance, and cardiovascular health. Some of the areas where N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been studied include:
1. Obesity: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to improve insulin sensitivity and reduce body fat in animal studies. It has also been shown to increase the expression of genes involved in fat metabolism.
2. Cardiovascular Health: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to improve cardiovascular health by reducing inflammation and improving lipid metabolism. It has also been shown to reduce the risk of atherosclerosis and other cardiovascular diseases.
3. Endurance: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to improve endurance and increase the capacity for physical activity. It has been shown to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-6-5-7-14(12-13)21-11-10-17(19)18-15-8-3-4-9-16(15)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEKGKJDYZFCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)
![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)
![4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine](/img/structure/B5861424.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5861425.png)


![2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B5861444.png)

![isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5861458.png)
![1-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5861459.png)

![7H-benzo[e]perimidin-7-one](/img/structure/B5861479.png)
